N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Sulfonamido Substitution: The sulfonamido group can be introduced by reacting the intermediate with 4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Ethylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamido and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors, conductive polymers, and other advanced materials.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamido and carboxamide groups can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to inhibition or activation of the target, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-phenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide
- 3-(N,4-dimethylphenylsulfonamido)-N-(phenyl)thiophene-2-carboxamide
- 3-(N,4-dimethylphenylsulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide
Comparison
Compared to similar compounds, N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to the presence of both the 4-dimethylphenylsulfonamido and 3-ethylphenyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the 4-dimethylphenylsulfonamido group may enhance the compound’s solubility and stability, while the 3-ethylphenyl group can affect its binding affinity to target proteins.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-16-6-5-7-17(14-16)22-21(24)20-19(12-13-27-20)23(3)28(25,26)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHXQRSEMXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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